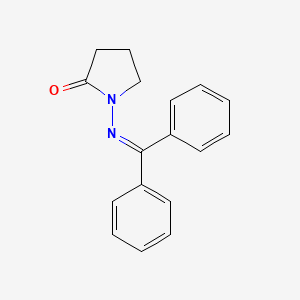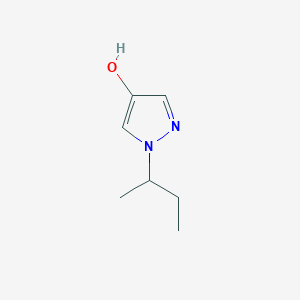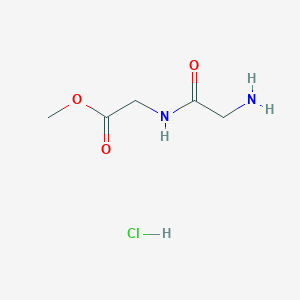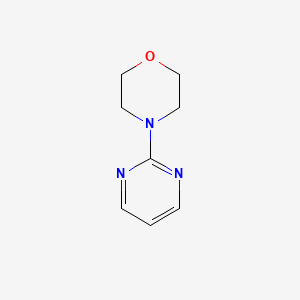
4-(Pyrimidin-2-yl)morpholine
Overview
Description
“4-(Pyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 . It is a light yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of morpholines, including “4-(Pyrimidin-2-yl)morpholine”, often starts from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The InChI code for “4-(Pyrimidin-2-yl)morpholine” is 1S/C8H11N3O/c1-2-9-8(10-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2 . This indicates the presence of a pyrimidine ring attached to a morpholine ring.Physical And Chemical Properties Analysis
“4-(Pyrimidin-2-yl)morpholine” is a light yellow to yellow powder or crystals .Scientific Research Applications
1. Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide 4-(Pyrimidin-2-yl)morpholine derivatives have been identified as important intermediates that inhibit tumor necrosis factor alpha (TNF-α) and nitric oxide (NO), which are significant in the regulation of immune responses and inflammatory processes. This inhibition can be crucial in the treatment of various diseases where TNF-α and NO play a pathogenic role .
Targeting Tubulin in Cancer Therapy
These compounds have shown the ability to bind to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer, which is essential in cancer therapy. The binding disrupts microtubule functions, leading to mitotic arrest and cell death in colchicine-resistant cells .
Cytotoxicity Against Cancer Cell Lines
Certain morpholine derivatives bearing the 4-(Pyrimidin-2-yl)morpholine structure have demonstrated excellent cytotoxicity against various cancer cell lines, including H460, HT-29, and MDA-MB-231, indicating their potential as chemotherapeutic agents .
JAK3 Suppression Activity
Derivatives of 4-(Pyrimidin-2-yl)morpholine have been synthesized and shown high suppression activity against Janus kinase 3 (JAK3), with selectivity over JAK2 and JAK1. This activity is promising for the development of new treatments for diseases related to immune dysregulation .
Safety And Hazards
Future Directions
While specific future directions for “4-(Pyrimidin-2-yl)morpholine” are not mentioned in the retrieved papers, the field of pyrimidine derivatives is a vibrant area of research. These compounds have a wide range of pharmacological effects and are being explored for potential therapeutic applications .
properties
IUPAC Name |
4-pyrimidin-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-9-8(10-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIMWXDLDBNUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310192 | |
| Record name | 4-(2-Pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-2-yl)morpholine | |
CAS RN |
57356-66-8 | |
| Record name | 4-(2-Pyrimidinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57356-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(pyrimidin-2-yl)morpholine exert its anti-cancer effects?
A1: 4-(pyrimidin-2-yl)morpholines are a novel class of microtubule-destabilizing agents that bind to the colchicine-binding site of tubulin. [] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division. By binding to tubulin, these compounds disrupt microtubule polymerization, ultimately leading to mitotic arrest and cell death. [] This mechanism has been shown to be effective across multiple cancer cell lines. []
Q2: What makes this class of compounds particularly interesting in the context of drug resistance?
A2: One key finding is that 4-(pyrimidin-2-yl)morpholines are poor substrates for P-glycoprotein (P-gp) multi-drug resistance pumps. [] This is significant because P-gp overexpression is a common mechanism of drug resistance in cancer cells, leading to the efflux of chemotherapeutic agents and reduced efficacy. The ability of 4-(pyrimidin-2-yl)morpholines to circumvent this resistance mechanism makes them promising candidates for further development, particularly against colchicine-resistant cancers. []
Q3: What structural insights have been gained about the interaction between 4-(pyrimidin-2-yl)morpholines and tubulin?
A3: Co-crystal structures of tubulin bound to these compounds reveal that they target the colchicine-binding pocket located between the α and β subunits of the αβ-tubulin dimer. [] The morpholine oxygen interacts with the β-tubulin bound GTP via two water molecules. Specific amino acid residues involved in binding include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin. [] Interestingly, the conformational changes induced by binding suggest that these compounds preferentially target free or plus end β-tubulin, offering potential for targeted disruption of microtubule dynamics. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)



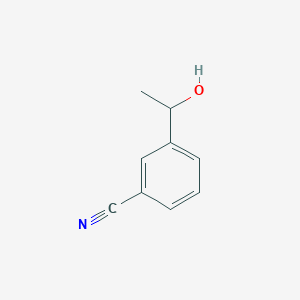
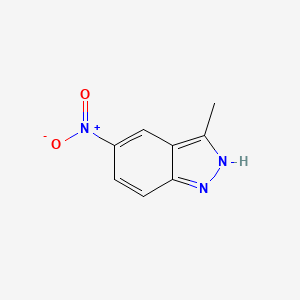
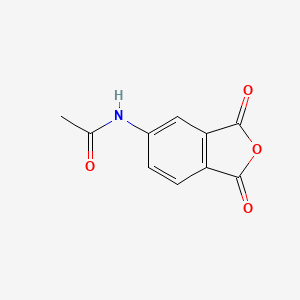

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)

